
Azaindole derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaindole derivatives are a class of compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. Azaindole derivative 2, in particular, is known for its potential as a kinase inhibitor, making it a valuable compound in drug discovery and development . The azaindole framework consists of a pyridine ring fused to a pyrrole ring, which provides unique properties that can be exploited for therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azaindole derivatives typically involves the construction of the pyridine and pyrrole rings followed by their fusion. Another approach involves the use of Suzuki coupling reactions, where halogenated azaindoles are coupled with boronic acids to yield the desired derivatives .
Industrial Production Methods: Industrial production of azaindole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Azaindole derivatives undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions such as bromination, nitration, and the Mannich reaction are common in the azaindole series.
Common Reagents and Conditions:
Oxidation: Quinones, electrochemical methods.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Bromine, nitric acid, formaldehyde, and amines.
Major Products: The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications .
Scientific Research Applications
Azaindole derivative 2 has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Acts as a kinase inhibitor, modulating various biological processes and pathways.
Industry: Employed in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of azaindole derivative 2 involves its interaction with specific molecular targets, primarily protein kinases. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Azaindole derivative 2 can be compared with other similar compounds such as:
4-Azaindole: Similar in structure but differs in the position of the nitrogen atom, leading to variations in biological activity.
5-Azaindole: Exhibits different reactivity and biological properties due to the position of the nitrogen atom.
7-Azaindole: Known for its potent kinase inhibitory activity and is often used as a reference compound in drug discovery.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain protein kinases. This makes it a valuable tool in the development of targeted therapies for various diseases .
Properties
Molecular Formula |
C25H21F3N4O3 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 5-[[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C25H21F3N4O3/c1-14-6-7-19(31-23(33)15-4-3-5-18(8-15)25(26,27)28)10-17(14)12-29-20-9-16-11-21(24(34)35-2)32-22(16)30-13-20/h3-11,13,29H,12H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
QERVGYYPIGRNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)CNC3=CN=C4C(=C3)C=C(N4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



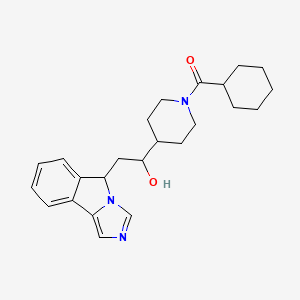
![N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide](/img/structure/B10832840.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide](/img/structure/B10832845.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)

![N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10832857.png)

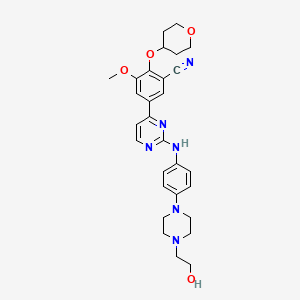
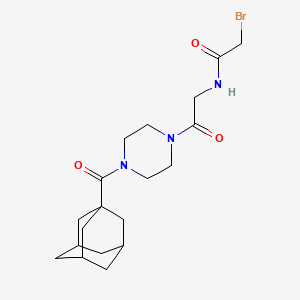
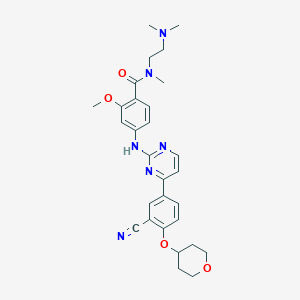
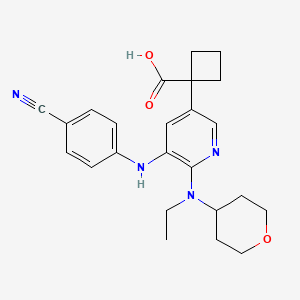

![3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide](/img/structure/B10832895.png)
